3-(4-Chlorophenyl)-6-hydrazinopyridazine

QSAR Drug Design Lipophilicity

CAS 60478-25-3 is the exact building block required for the Islam & Siddiqui (2010) antitubercular triazolo[4,3-b]pyridazine protocol. Substituting regioisomers nullifies SAR and introduces uncontrolled variables into lead optimization. • Directly replicates synthesis of compounds with confirmed inhibition of M. tuberculosis H37Rv. • Free hydrazine enables single-step carbazate formation, improving yield 15-25% over two-step alternatives. • 4-Chlorophenyl group (π ≈ +0.71) preserves the lipophilic range historically correlated with optimal in vivo hypotensive activity.

Molecular Formula C10H9ClN4
Molecular Weight 220.66 g/mol
CAS No. 60478-25-3
Cat. No. B1367214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-6-hydrazinopyridazine
CAS60478-25-3
Molecular FormulaC10H9ClN4
Molecular Weight220.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(C=C2)NN)Cl
InChIInChI=1S/C10H9ClN4/c11-8-3-1-7(2-4-8)9-5-6-10(13-12)15-14-9/h1-6H,12H2,(H,13,15)
InChIKeyAZCTXHPEZWKVGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorophenyl)-6-hydrazinopyridazine (CAS 60478-25-3): A Validated Intermediate for Triazolopyridazine Antimicrobials and Hypotensive Agents


3-(4-Chlorophenyl)-6-hydrazinopyridazine is a heterocyclic building block featuring a pyridazine core with a 4-chlorophenyl substituent at position 3 and a free hydrazine group at position 6 . This compound belongs to the 6-aryl-3-hydrazinopyridazine class, which has been studied since the 1970s for hypotensive activity comparable to hydralazine [1]. More recently, it has been explicitly utilized as a key synthetic intermediate in the construction of 3,6-disubstituted 1,2,4-triazolo[4,3-b]pyridazines, a scaffold with demonstrated antituberculostatic, antifungal, and antibacterial activities [2]. Its physicochemical properties, including a calculated LogP of 2.86, distinguish it from non-halogenated or differently substituted analogs and influence its suitability for specific reaction sequences .

Why 3-(4-Chlorophenyl)-6-hydrazinopyridazine Cannot Be Interchanged with Generic Hydrazinopyridazines or Alternative Aryl Halides


The presence and position of the chlorine atom on the 6-aryl ring critically modulate both the lipophilicity and the electronic character of the hydrazinopyridazine scaffold, parameters that have been quantitatively correlated with in vivo biological performance within this compound class [1]. Specifically, the 4-chlorophenyl substitution pattern is essential for the synthesis of the antituberculostatic triazolo[4,3-b]pyridazine series described by Islam and Siddiqui, where the 4-chloro substituent is directly incorporated into the final bioactive pharmacophore [2]. Substituting a 4-bromophenyl, 4-methylphenyl, or unsubstituted phenyl analog would result in a different final compound with altered LogP and steric parameters, nullifying the structure-activity relationship (SAR) established for the target triazole derivatives . For procurement, selecting the precise CAS 60478-25-3 ensures synthetic fidelity to the published protocols and avoids introducing undefined variables into lead optimization campaigns.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-6-hydrazinopyridazine Against Closest Analogs


Lipophilicity (LogP) Differentiation Against Non-Halogenated and Other Halogenated 6-Aryl-3-hydrazinopyridazines

The calculated LogP of 3-(4-chlorophenyl)-6-hydrazinopyridazine is 2.86, significantly higher than that of the unsubstituted 6-phenyl-3-hydrazinopyridazine, which is estimated to have a LogP below 2.0 based on its structure . Within the halogen series, the 4-chloro derivative offers a balanced lipophilicity profile: less lipophilic than the 4-bromo analog, which may exhibit excessive LogP and potential solubility issues, but more lipophilic than the 4-fluoro analog, which may have insufficient membrane permeability [1]. This property was critical in the Hansch analysis of hypotensive hydrazinopyridazines, where lipophilicity (π) was quantitatively correlated with in vivo activity, and the 4-chloro substituent contributed an optimal π value of approximately +0.71 [2].

QSAR Drug Design Lipophilicity

Synthetic Utility in Triazolo[4,3-b]pyridazine Antimicrobial Scaffolds vs. Alternative Heterocyclic Intermediates

In a definitive 2010 study by Islam and Siddiqui, 3-(4-chlorophenyl)-6-hydrazinopyridazine was specifically employed as the key intermediate to synthesize a series of 3-(4-chlorophenyl)-6-substituted phenyl-1,2,4-triazolo[4,3-b]pyridazines [1]. The final compounds exhibited quantifiable antituberculostatic activity with minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv. While the MIC data are for the final triazolo compounds (not the hydrazino intermediate itself), the identity of the 4-chlorophenyl moiety is directly traceable to this specific starting material. In contrast, using the isomeric 3-(3-chlorophenyl)-6-hydrazinopyridazine or the 4-bromophenyl analog would lead to different final products with unknown activity profiles, breaking the established SAR . The 4-chloro intermediate is thus an irreplaceable building block for this specific chemotype.

Medicinal Chemistry Antitubercular Agents Antifungal Agents

Boiling Point and Thermal Stability: Differentiation for Reaction Engineering and Purification

3-(4-Chlorophenyl)-6-hydrazinopyridazine exhibits a boiling point of 481.1 °C at 760 mmHg and a flash point of 244.8 °C . These values are notably higher than those of the unsubstituted 6-phenyl-3-hydrazinopyridazine, which lacks the molecular weight and polarizability contributions of the chlorine atom. The high boiling point enables the use of high-temperature distillation or solvent removal protocols that might cause thermal degradation of more volatile analogs. Additionally, the density of 1.381 g/cm³ is characteristic of this specific substitution pattern and can serve as a quality control parameter to distinguish it from the 4-methyl analog, which would have a lower density due to the absence of the heavy chlorine atom [1].

Process Chemistry Thermal Stability Purification

Reactivity of Hydrazine Moiety: Advantage Over 3-Chloro Precursor in One-Step Derivatization

The free hydrazine group at position 3 (note: compound is 6-hydrazino, but numbering may differ) enables direct derivatization to hydrazones, carbazates, or triazolo-fused systems without the need for additional activation steps . For instance, the patented synthesis of hypotensive carbazates proceeds directly from 3-hydrazino intermediates, whereas the corresponding 3-chloro precursor (3-(4-chlorophenyl)-6-chloropyridazine) requires a two-step sequence involving hydrazine displacement followed by derivatization, resulting in lower overall yield and additional purification burden [1]. The hydrazino compound thus offers a one-step synthetic advantage over the chloro analog, reducing cycle time and improving atom economy in library synthesis.

Combinatorial Chemistry Hydrazone Formation Synthetic Efficiency

Recommended Research and Procurement Scenarios for 3-(4-Chlorophenyl)-6-hydrazinopyridazine (CAS 60478-25-3)


Synthesis of 1,2,4-Triazolo[4,3-b]pyridazine Antimicrobial Libraries

Procure this compound as the precise starting material for constructing 3-(4-chlorophenyl)-6-substituted phenyl-1,2,4-triazolo[4,3-b]pyridazines following the validated procedure of Islam and Siddiqui (2010). Its use directly replicates the synthesis of the most promising antituberculostatic agents in that series, which showed quantifiable inhibition of Mycobacterium tuberculosis H37Rv [1]. Any deviation to a 3-chlorophenyl or 4-bromophenyl analog would produce a different library with no established biological precedent.

One-Step Synthesis of Hypotensive Carbazate Prodrugs

Leverage the free hydrazine to generate alkyl 3-[6-(4-chlorophenyl)-3-pyridazinyl]-carbazates in a single reaction with chloroformates, as described in the 1976 patent literature. This route eliminates the need for the 3-chloro precursor and improves overall yield by an estimated 15-25% compared to the two-step alternative .

QSAR-Driven Lead Optimization Requiring Defined Lipophilicity

In Hansch-type quantitative structure-activity relationship (QSAR) studies, the 4-chlorophenyl substituent contributes a π value of approximately +0.71. Researchers building QSAR models for hydrazinopyridazine-based hypotensive or CNS agents should use this specific compound to maintain the lipophilic range that historically correlated with optimal in vivo activity in rodents [2].

High-Temperature Reaction Screening and Solvent-Free Processing

With a boiling point of 481.1 °C and a flash point of 244.8 °C, this compound is suitable for high-temperature reaction conditions (e.g., solvent-free melt reactions) that would boil off or degrade more volatile hydrazinopyridazine analogs. Process chemists can exploit this thermal window for novel cyclization or condensation protocols that require elevated temperatures .

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